(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol
Overview
Description
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Applications
- Meng et al. (1996) explored the synthesis of azo polymers with potential applications in reversible optical storage. They demonstrated that copolymers containing azo and BEM side groups exhibit significant photoinduced birefringence, suggesting applications in optical data storage technologies Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996). Macromolecules.
Molecular Electronics
- Schumm et al. (1996) reported the synthesis of oligo(2-ethylphenylene-ethynylene)s and oligo(3-ethylthiophene-ethynylene)s via an iterative divergent/convergent approach, yielding molecular wires up to 128 A long. These findings contribute to the development of molecular electronics, with applications ranging from molecular wires to components in molecular electronic devices Schumm, J. S., Pearson, D., Jones, L., Hara, R., & Tour, J. (1996). Nanotechnology.
Advanced Materials Development
- Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents, aiming at developing pi-conjugated molecules for optoelectronic applications. Their research contributes to understanding the electron-withdrawing effects of OXD units and their implications for electronic and optoelectronic materials Wang, C., Pålsson, L., Batsanov, A., & Bryce, M. (2006). Journal of the American Chemical Society.
Properties
IUPAC Name |
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-11-3-5-12(6-4-11)7-8-13-9-16-10-14(13)15/h3-6,13-15H,2,9-10H2,1H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLCLDGEGLVDZ-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2COCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C#C[C@@H]2COC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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